Rel-methyl (2R,6R)-6-methylpiperidine-2-carboxylate
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Overview
Description
Rel-methyl (2R,6R)-6-methylpiperidine-2-carboxylate is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms. This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-methyl (2R,6R)-6-methylpiperidine-2-carboxylate typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of an alcohol (methanol) and an acid catalyst to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Rel-methyl (2R,6R)-6-methylpiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxyl group, forming a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Rel-methyl (2R,6R)-6-methylpiperidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of rel-methyl (2R,6R)-6-methylpiperidine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Rel-methyl (2R,6R)-6-methylpiperidine-2-carboxylate can be compared with other piperidine derivatives:
Rel-methyl (2R,6R)-6-methylmorpholine-2-carboxylate: Similar in structure but contains a morpholine ring instead of a piperidine ring.
Rel-methyl (2R,6R)-6-methylpyrrolidine-2-carboxylate: Contains a pyrrolidine ring, differing in ring size and properties.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the piperidine ring, which can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (2R,6R)-6-methylpiperidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6-4-3-5-7(9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
WGKRYIOBFNLMBX-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1)C(=O)OC |
Canonical SMILES |
CC1CCCC(N1)C(=O)OC |
Origin of Product |
United States |
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